molecular formula C9H9NO B161631 1-(3-Pyridyl)-3-butene-1-one CAS No. 127686-60-6

1-(3-Pyridyl)-3-butene-1-one

Cat. No.: B161631
CAS No.: 127686-60-6
M. Wt: 147.17 g/mol
InChI Key: KQTLVGXCCDUMPW-UHFFFAOYSA-N
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Description

1-(3-Pyridyl)-3-butene-1-one is an organic compound featuring a pyridyl group attached to a butenone moiety. Its structure lacks the nitrosamino group present in NNK, a critical feature linked to carcinogenicity in related compounds. This distinction suggests differences in reactivity and toxicological profiles compared to its nitroso-containing analogs.

Properties

IUPAC Name

1-pyridin-3-ylbut-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTLVGXCCDUMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-3-butene-1-one can be synthesized through several methods. One common approach involves the reaction of 3-pyridylmethyl ketone with an appropriate alkene under catalytic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Pyridyl)-3-butene-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridyl)-3-butene-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(3-Pyridyl)-3-butanol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(3-Pyridyl)-3-butene-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-3-butene-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • The nitrosamino group in NNK and NNAL is absent in 1-(3-Pyridyl)-3-butene-1-one and HPB. This group is critical for DNA alkylation and carcinogenicity in TSNAs .

Metabolic Pathways and Enzyme Interactions

Metabolic Activation

  • NNK : Metabolized by cytochrome P450 enzymes (CYP2C9, CYP1B1, CYP2D6) to reactive intermediates, including NNAL and methyl diazonium ions, which form DNA adducts .
  • 1-(3-Pyridyl)-3-butene-1-one : Evidence suggests it may arise as a phase I metabolite of NNK or related compounds, but its specific metabolic enzymes remain uncharacterized in the provided data .

Reactivity and DNA Adduct Formation

  • NNK and NNAL : Generate formaldehyde and methyl adducts upon reaction with DNA, contributing to mutagenicity .
  • 1-(3-Pyridyl)-3-butene-1-one: No direct evidence of DNA adduct formation is reported, likely due to the absence of nitrosamine-derived electrophiles.

Tumor Induction Profiles

Compound Target Organs (Rodent Studies) Tumor Incidence (Key Findings)
NNK Lung, pancreas, liver 27/30 rats (lung tumors at 5.0 ppm)
NNAL Lung, pancreas 26/30 rats (lung tumors)
1-(3-Pyridyl)-3-butene-1-one Not reported No carcinogenicity data available

Key Findings :

  • NNK and NNAL are potent carcinogens, inducing lung and pancreatic tumors in rats at low doses. The nitrosamino group facilitates metabolic activation to DNA-damaging species .

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